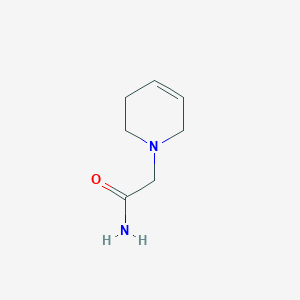

2-(3,6-Dihydropyridin-1(2h)-yl)acetamide

Description

Contextualization of the Dihydropyridine (B1217469) Scaffold in Organic Synthesis

The dihydropyridine scaffold, a partially saturated derivative of pyridine (B92270), is a privileged structure in organic synthesis, primarily due to its prevalence in a variety of natural products and synthetic molecules with significant pharmacological effects. The most common and extensively studied isomer is the 1,4-dihydropyridine (B1200194) ring system. researchgate.net The synthesis of dihydropyridine derivatives is often achieved through multicomponent reactions, such as the Hantzsch pyridine synthesis, which allows for the efficient construction of the core ring structure with various substituents. nih.gov This synthetic accessibility has facilitated the creation of large libraries of dihydropyridine-containing compounds for screening and development.

The significance of the dihydropyridine scaffold is underscored by its presence in a class of drugs known as calcium channel blockers. nih.gov These drugs, including well-known agents like nifedipine (B1678770) and amlodipine, are widely used in the treatment of hypertension and angina by modulating the influx of calcium ions into cells. nih.govresearchgate.netresearchgate.net The therapeutic potential of dihydropyridine derivatives extends beyond cardiovascular applications, with research exploring their utility as anti-inflammatory, and neuropathic pain agents. researchgate.netnih.gov

Significance of the Acetamide (B32628) Moiety in Functional Molecule Design

The acetamide moiety, characterized by the -NHC(O)CH₃ functional group, is a fundamental building block in the design of functional molecules, particularly in the realm of medicinal chemistry. nih.govnih.gov Its ability to participate in hydrogen bonding and its relatively simple structure make it a valuable component for modifying the physicochemical properties of a molecule, such as solubility and bioavailability. nih.govnih.gov

The acetamide group is present in numerous approved drugs and serves as a key pharmacophore in various therapeutic classes. archivepp.com For instance, it is a critical feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and has been incorporated into molecules designed as inhibitors of enzymes like cyclooxygenase-II (COX-II). nih.govarchivepp.com Furthermore, the acetamide linkage is often employed in the design of prodrugs, where it can be cleaved in vivo to release the active pharmacological agent. nih.gov Researchers have extensively explored acetamide derivatives for a wide range of biological activities, including as anticancer, anticonvulsant, and antimicrobial agents. nih.govnih.gov

Overview of Research Trajectories and Objectives Pertaining to 2-(3,6-Dihydropyridin-1(2H)-yl)acetamide

A related compound, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, has been investigated as a highly selective myeloperoxidase inhibitor for the treatment of cardiovascular diseases. semanticscholar.org This suggests that the broader class of compounds containing a dihydropyridine or a related heterocyclic ring linked to an acetamide group holds promise for therapeutic applications.

Future research on this compound would likely involve its synthesis, followed by comprehensive spectroscopic and crystallographic characterization to confirm its structure. Subsequently, it would be a candidate for screening in various biological assays to explore its potential pharmacological activities. Given the known properties of its constituent moieties, investigations could focus on its effects on calcium channels, inflammatory pathways, or as an enzyme inhibitor. The development of synthetic routes to derivatives of this compound would also be a logical step to establish structure-activity relationships.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,6-dihydro-2H-pyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-7(10)6-9-4-2-1-3-5-9/h1-2H,3-6H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXLRWPXCNSJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 3,6 Dihydropyridin 1 2h Yl Acetamide

Reactions Involving the Dihydropyridine (B1217469) Ring System

The 1,2,3,6-tetrahydropyridine core is a key structural motif that dictates a significant portion of the molecule's reactivity. Its non-aromatic, unsaturated nature allows for a range of chemical transformations that are central to the modification of this scaffold.

The conversion of the tetrahydropyridine (B1245486) ring to its aromatic pyridinium counterpart is a prominent reaction pathway. This oxidation is of significant interest, partly due to the analogous bioactivation of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.gov The initial step in the oxidation of such compounds is a two-electron oxidation of the ring's alpha-carbon to the nitrogen, yielding a dihydropyridinium species. nih.gov This intermediate can then undergo further oxidation to the fully aromatic pyridinium species.

This transformation can be achieved through various enzymatic and chemical methods. Enzymes such as monoamine oxidase B (MAO-B) and cytochrome P-450 are known to catalyze this oxidation. nih.gov Monoamine oxidase (MAO-N) has also been utilized in whole-cell biocatalysis systems for the efficient aromatization of 1,2,5,6-tetrahydropyridines into pyridines. acs.orgmanchester.ac.uk

Mechanistically, the oxidation can proceed through pathways such as single electron transfer (SET) or proton-coupled electron transfer (PCET). The structural features of the tetrahydropyridine derivative significantly influence its oxidative fate. nih.gov

Table 1: Examples of Oxidation Reactions of Tetrahydropyridine Analogs

| Reactant Class | Reagent/Catalyst | Product Class | Reference |

|---|---|---|---|

| 1,4-Disubstituted-1,2,3,6-tetrahydropyridines | Monoamine Oxidase B (MAO-B) | Dihydropyridinium Species | nih.gov |

| 1,4-Disubstituted-1,2,3,6-tetrahydropyridines | Cytochrome P-450 | Dihydropyridinium Species | nih.gov |

| 1,2,5,6-Tetrahydropyridines | Monoamine Oxidase (MAO-N) | Pyridines | acs.orgmanchester.ac.uk |

| N-Substituted Amines | Oxoammonium Catalysts | Imides | nih.govchemrxiv.orgresearchgate.net |

The dihydropyridine ring system can undergo structural rearrangements leading to either smaller or larger ring systems. These reactions are often driven by the formation of more stable intermediates or products.

Ring Contraction: Anionic rearrangement of 6-silyl-1,2-dihydropyridines, initiated by fluoride-induced desilylation, can lead to the formation of highly functionalized aminocyclopentadienes. nih.gov This represents a formal contraction of the six-membered ring to a five-membered ring. Another example involves the reaction of certain 4-chloromethyl-1,4-dihydropyridine derivatives with urea, which rearranges to form pyrrolo[1,2-c]pyrimidines. cdnsciencepub.com

Ring Expansion: A notable example of ring expansion is the semi-pinacol rearrangement. This can be induced in hydroxycyclobutyl-substituted pyridines through N-acylation, which triggers a dearomatizing ring expansion to yield dihydropyridine spirocycles. acs.orgnih.gov This method provides access to rigid, three-dimensional structures valuable in medicinal chemistry. nih.gov

The carbon-carbon double bond within the 1,2,3,6-tetrahydropyridine ring allows it to participate in various cycloaddition and pericyclic reactions. These concerted reactions are powerful tools for constructing complex cyclic systems. wikipedia.org

[2+2] Cycloaddition: The double bond of the tetrahydropyridine ring can react with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD), in a formal [2+2] cycloaddition to form bicyclic products. researchgate.net Similarly, 5,6-unsubstituted 1,4-dihydropyridines react with electron-withdrawing alkynes to yield 2-azabicyclo[4.2.0]octa-3,7-dienes. nih.gov

[4+2] Cycloaddition (Diels-Alder): Dihydropyridine derivatives can act as dienophiles in Diels-Alder reactions. The aza-Diels-Alder reaction, where imines react with dienes, is a common method for synthesizing tetrahydropyridines. organic-chemistry.org

1,3-Dipolar Cycloaddition: This type of reaction involves a 1,3-dipole reacting with a dipolarophile. While specific examples involving 2-(3,6-Dihydropyridin-1(2H)-yl)acetamide are not detailed, the double bond in the ring makes it a potential dipolarophile for reactions with dipoles like nitrones or azides. uchicago.edu

Electrocyclic Reactions: These are intramolecular pericyclic reactions that involve the formation of a ring from an open-chain conjugated system. The reverse, ring-opening, is also common. For instance, azatriene intermediates can undergo in situ electrocyclization to form 1,2-dihydropyridines, which can then be reduced to 1,2,3,6-tetrahydropyridines. nih.gov

Sigmatropic Rearrangements: The synthesis of substituted tetrahydropyridines can involve sigmatropic rearrangements. One synthetic route utilizes a nih.govresearchgate.net-sigmatropic rearrangement as a key step. organic-chemistry.org

The reactivity of the dihydropyridine core is also defined by its susceptibility to attack by electrophiles and its ability to act as a nucleophile. wikipedia.orgbyjus.com

Electrophilic Attack: The electron-rich C=C double bond is a prime target for electrophilic addition. The mechanism of electrophilic aromatic substitution, which involves the attack of an electrophile on a π-system to form a cationic intermediate, provides a model for this reactivity. libretexts.org For example, the stereoselective protonation of an enamine double bond in a 1,2-dihydropyridine intermediate is a key step in a cascade reaction to form highly substituted tetrahydropyridines. nih.gov

Nucleophilic Attack: The tertiary nitrogen atom in the ring possesses a lone pair of electrons, making it a nucleophilic center. It can react with electrophiles in nucleophilic substitution or addition reactions. wikipedia.org The dearomatization of pyridines often involves nucleophilic attack on the pyridine (B92270) ring, which has been rendered electrophilic by N-alkylation or N-acylation. unipi.it While the tetrahydropyridine nitrogen is more akin to a typical tertiary amine, its nucleophilicity is a key feature of its reactivity.

Reactivity of the Acetamide (B32628) Side Chain

The acetamide group (-CH₂CONH₂) attached to the ring nitrogen provides additional reaction pathways, primarily involving the amide nitrogen.

N-Alkylation: The direct N-alkylation of primary amides, such as the acetamide moiety in the title compound, can be challenging due to the low nucleophilicity of the amide nitrogen. The reaction typically requires the use of a strong base to deprotonate the amide, forming a more nucleophilic conjugate base. stackexchange.com Common conditions include sodium hydride (NaH) in an aprotic solvent like THF or DMF. stackexchange.com Milder, more recent protocols utilize systems like K₃PO₄ in acetonitrile, which can facilitate the coupling of primary amides with alkyl halides without the need for harsh bases or metal catalysts. escholarship.orgorganic-chemistry.org Reductive alkylation, reacting the amide with an aldehyde or ketone in the presence of a reducing agent, is another method for N-alkylation. google.com

N-Acylation: The introduction of an acyl group onto the amide nitrogen leads to the formation of a diacylamine or imide. This transformation generally requires activation of the carboxylic acid or the use of a more reactive acylating agent like an acyl chloride or anhydride. While primary amines are readily acylated, the acylation of primary amides is less common but can be achieved. nih.gov For instance, potassium acyltrifluoroborates have been used for the chemoselective acylation of primary amides under acidic conditions. acs.org The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction, though it is primarily used for forming aryl-N bonds rather than for direct acylation of amides with other acyl groups. acsgcipr.orgwikipedia.orgrug.nl

Table 2: General Conditions for Amide Functionalization

| Transformation | Reagent Type | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Strong base (e.g., NaH) in THF/DMF | N-Alkyl Acetamide | stackexchange.com |

| N-Alkylation | Alkyl Halide | K₃PO₄ in CH₃CN | N-Alkyl Acetamide | escholarship.orgorganic-chemistry.org |

| N-Alkylation | Alcohol | (Cp*IrCl₂)₂ catalyst | N-Alkyl Acetamide | organic-chemistry.org |

| N-Acylation | Acyl Chloride | Base | Diacylamine/Imide | |

| N-Acylation | Potassium Acyltrifluoroborate | Chlorinating agent, acidic pH, water | Diacylamine/Imide | acs.org |

Reactions at the Alpha-Carbon of the Acetamide (e.g., Knoevenagel Condensations)

The alpha-carbon of the acetamide group in this compound is flanked by a carbonyl group and a nitrogen atom, rendering the attached protons acidic and susceptible to deprotonation. This acidity facilitates a range of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.

The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, typically an aldehyde or a ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is generally catalyzed by a weak base. wikipedia.org In the context of this compound, the alpha-carbon can act as the active hydrogen component.

Table 1: Theoretical Knoevenagel Condensation of this compound with Various Aldehydes

| Aldehyde | Catalyst | Expected Product |

| Benzaldehyde | Piperidine (B6355638) | 2-(3,6-Dihydropyridin-1(2h)-yl)-3-phenylacrylamide |

| 4-Nitrobenzaldehyde | Pyrrolidine | 2-(3,6-Dihydropyridin-1(2h)-yl)-3-(4-nitrophenyl)acrylamide |

| Acetaldehyde | Triethylamine | 2-(3,6-Dihydropyridin-1(2h)-yl)but-2-enamide |

Note: This table is illustrative and based on the general principles of the Knoevenagel condensation, as specific experimental data for this compound was not found in the reviewed literature.

Hydrolysis and Amide Bond Transformations

The amide bond in this compound is a key functional group that can undergo various transformations, most notably hydrolysis. Amide hydrolysis, the cleavage of the C-N bond by water, can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of the amine portion as an ammonium ion lead to the formation of the corresponding carboxylic acid, 2-(3,6-dihydropyridin-1(2h)-yl)acetic acid, and ammonia. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. chemistrysteps.com

Beyond hydrolysis, the amide bond can be a precursor for other functional groups. For instance, reduction of the amide can yield the corresponding amine. Amides can also be converted to other carbonyl derivatives through reactions with appropriate nucleophiles under specific conditions.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the aforementioned reactions are well-established for analogous compounds. For the Knoevenagel condensation, the reaction proceeds through an enolate intermediate, as previously described. wikipedia.orgrsc.org The rate of this reaction is dependent on the acidity of the alpha-protons and the electrophilicity of the carbonyl compound. libretexts.org

The mechanism of amide hydrolysis has been the subject of numerous studies. researchgate.net In acid-catalyzed hydrolysis, the rate-determining step is typically the nucleophilic attack of water on the protonated amide. youtube.com For the base-catalyzed pathway, the initial nucleophilic attack of the hydroxide ion is generally the slow step. chemistrysteps.com The stability of the amide bond is attributed to resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts partial double bond character to the C-N bond. chemistrysteps.com Catalysts, whether acidic or basic, function by disrupting this resonance stabilization and activating the carbonyl group towards nucleophilic attack.

Table 2: Summary of Mechanistic Steps for Key Transformations

| Transformation | Catalyst | Key Intermediate | Rate-Determining Step |

| Knoevenagel Condensation | Base | Enolate | Formation of the enolate or nucleophilic attack |

| Acid-Catalyzed Hydrolysis | Acid | Protonated Amide | Nucleophilic attack by water |

| Base-Catalyzed Hydrolysis | Base | Tetrahedral Intermediate | Nucleophilic attack by hydroxide |

This table provides a generalized overview of the mechanisms based on established principles for similar compounds.

Theoretical and Computational Investigations of 2 3,6 Dihydropyridin 1 2h Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com

In the case of 2-(3,6-dihydropyridin-1(2H)-yl)acetamide, the HOMO is expected to be localized primarily on the tetrahydropyridine (B1245486) ring and the nitrogen atom of the acetamide (B32628) group, which are the most electron-rich regions. Conversely, the LUMO is likely distributed over the carbonyl group of the acetamide moiety, which acts as the primary electron-accepting site. The analysis of these orbitals helps in predicting how the molecule would interact with other chemical species. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Quantum chemical calculations can generate a map of the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. The MEP is a valuable tool for predicting how a molecule will interact with electrophiles and nucleophiles. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would likely show a significant negative potential around the oxygen atom of the carbonyl group, making it a primary site for hydrogen bonding and electrophilic interactions. The nitrogen atom of the amide and the tetrahydropyridine ring would also exhibit negative potential. Conversely, the hydrogen atoms of the amide group would show a positive potential, indicating their role as hydrogen bond donors.

A molecule's three-dimensional structure is critical to its function and reactivity. Conformational analysis involves systematically exploring the different spatial arrangements (conformers) of a molecule to identify the most stable, low-energy structures. unifi.it This is achieved by rotating the molecule's single bonds and calculating the potential energy of each resulting conformer. The structures corresponding to energy minima on the potential energy surface represent stable conformers. nih.gov

For this compound, key rotatable bonds include the C-C and C-N bonds of the acetamide side chain. The tetrahydropyridine ring itself can adopt several conformations, such as a half-chair or boat form. Computational analysis would identify the global minimum energy conformation, which is the most populated state of the molecule under thermal equilibrium, as well as other low-energy conformers that may be accessible. unifi.it

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide static pictures of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular vibrations, conformational changes, and interactions with the surrounding environment. nih.gov

By performing MD simulations, one can map the conformational landscape of this compound, observing transitions between different energy minima. Furthermore, by including solvent molecules (e.g., water) in the simulation, it is possible to study solvation effects. These simulations reveal how the solvent influences the molecule's conformational preferences and how solvent molecules arrange themselves around the solute, forming a solvation shell. This is particularly important for understanding the behavior of the compound in a biological or aqueous environment.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction. nih.gov This involves mapping the potential energy surface of the reaction, which connects reactants, products, and any intermediates through transition states. A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. nih.gov

For example, the synthesis of acetamide derivatives often involves the coupling of an amine with a carboxylic acid or its derivative. nih.govacs.org Reaction pathway modeling could be used to investigate the mechanism of formation for this compound. By locating and characterizing the transition state structures for each step, researchers can calculate the activation energy, which determines the reaction rate. This provides a detailed understanding of the reaction mechanism at a molecular level.

Applications of 2 3,6 Dihydropyridin 1 2h Yl Acetamide As a Synthetic Building Block

Precursor in the Synthesis of Fused Heterocyclic Systems

There is a notable absence of published research detailing the use of 2-(3,6-Dihydropyridin-1(2h)-yl)acetamide as a precursor for the synthesis of fused heterocyclic systems such as pyrazoles, thiazoles, pyridines, or chromenes.

Pyrazoles: The synthesis of pyrazole (B372694) rings typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. hilarispublisher.comnih.govmdpi.com While various acetamide-containing molecules have been explored in the creation of pyrazole derivatives, nih.govsemanticscholar.org no specific pathways originating from this compound are described.

Thiazoles: Thiazole synthesis often proceeds via the Hantzsch reaction, involving the reaction of α-haloketones with thioamides. Other methods utilize reagents like hydrazonoyl halides. nih.govnih.govcapes.gov.br The literature does not indicate that this compound serves as a starting material in these established synthetic routes.

Pyridines: Pyridine (B92270) synthesis is diverse, with methods including the Hantzsch dihydropyridine (B1217469) synthesis and various condensation reactions. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Although many pyridine derivatives incorporate an acetamide (B32628) moiety, there are no specific examples of using this compound for this purpose. researchgate.net

Chromenes: The synthesis of chromenes is well-established through methods like the Pechmann condensation, Perkin reaction, and various multicomponent reactions often involving phenols and activated carbonyl compounds. rsc.orgnih.govnih.govresearchgate.netmdpi.com The role of this compound as a building block in these syntheses is not documented.

Role in Multicomponent Reaction Strategies for Structural Diversity

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity by combining three or more reactants in a single step. nih.govrug.nl Isocyanide-based MCRs like the Ugi and Passerini reactions are prominent examples. While acetamide derivatives can be products or reactants in MCRs, there is no specific mention in the scientific literature of this compound being employed in such strategies to create diverse molecular scaffolds.

Formation of Complex Organic Architectures

The construction of complex organic architectures often relies on the use of versatile and well-characterized building blocks. While the dihydropyridine and acetamide motifs are components of many complex natural products and pharmaceuticals, nih.govnih.gov the specific utility of this compound in the convergent or divergent synthesis of such elaborate structures is not reported.

Development of Novel Ligands and Reagents in Catalysis

The development of new ligands is crucial for advancing the field of catalysis. Pyridine and amide functionalities are common in ligand design due to their coordination properties. However, a review of the literature on ligand synthesis for catalysis does not identify this compound as a precursor for novel ligands or reagents. nih.govhilarispublisher.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of tetrahydropyridine (B1245486) and dihydropyridine (B1217469) derivatives has been a subject of considerable research, with a strong emphasis on the development of environmentally benign and efficient methods. rsc.orgresearchgate.net Future research concerning the synthesis of 2-(3,6-Dihydropyridin-1(2H)-yl)acetamide should prioritize the development of novel and sustainable synthetic routes.

Current synthetic strategies often rely on multi-step procedures which may involve harsh reagents and generate significant waste. The future of synthesizing this and related compounds lies in the adoption of green chemistry principles. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, and the implementation of one-pot multicomponent reactions (MCRs) that increase atom economy and reduce reaction times. rsc.org

Research should be directed towards the use of innovative catalytic systems. Nanocatalysts, for instance, offer high surface area and catalytic activity, potentially enabling milder reaction conditions. Similarly, the exploration of biocatalysis, employing enzymes to construct the dihydropyridine ring, could lead to highly stereoselective and environmentally friendly synthetic pathways.

| Catalyst Type | Potential Advantages for Synthesis | Proposed Research Focus |

| Heterogeneous Catalysts | Easy separation and recyclability, reduced waste. | Development of novel solid-supported acid or metal catalysts for the cyclization step. |

| Nanocatalysts | High catalytic activity, large surface area, potential for milder reaction conditions. | Investigation of magnetic nanoparticles or other functionalized nanomaterials as catalysts. |

| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions, environmentally benign. | Screening for and engineering of enzymes capable of catalyzing the formation of the dihydropyridine ring. |

| Photocatalysts | Use of light as a renewable energy source, potential for novel reaction pathways. | Exploration of photocatalytic C-H activation or cyclization reactions to form the core structure. researchgate.net |

In-depth Mechanistic Studies of Under-explored Reactions

While the general mechanisms for the formation of dihydropyridine rings, such as the Hantzsch synthesis, are well-established, the specific mechanistic nuances for the formation of this compound and its reactions are largely unexplored. nih.gov A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new chemical transformations.

Future research should focus on detailed mechanistic investigations of both the formation of the dihydropyridine ring and its subsequent reactions. This could involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates, alongside computational modeling.

A key area for investigation is the reactivity of the C=C double bond within the dihydropyridine ring. Electrophilic addition reactions are a potential pathway for functionalization, and understanding the regioselectivity and stereoselectivity of such reactions is of fundamental importance. youtube.comgaylordchemical.com The mechanism of oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) is another area ripe for exploration, as this is a common transformation for this class of compounds. nih.govniscpr.res.inresearchgate.net

| Reaction Type | Key Mechanistic Questions | Proposed Investigative Methods |

| Dihydropyridine Ring Formation | What are the key intermediates and transition states? What is the role of the catalyst? | Kinetic studies, in-situ spectroscopy (NMR, IR), computational modeling (DFT). |

| Electrophilic Addition to C=C | What is the regioselectivity and stereoselectivity of the addition? Is a carbocation intermediate formed? | Product analysis (NMR, X-ray crystallography), trapping experiments, computational studies. |

| Oxidation to Pyridine | What is the mechanism of hydrogen removal? Does it proceed via a radical or ionic pathway? | Cyclic voltammetry, EPR spectroscopy (for radical detection), kinetic isotope effect studies. |

| Cycloaddition Reactions | Can the dihydropyridine act as a diene or dienophile? What is the scope and mechanism of such reactions? | Screening of various dienophiles/dienes, isolation and characterization of cycloadducts, computational analysis of frontier molecular orbitals. nih.govacs.org |

Exploration of New Chemical Transformations and Derivatizations

The functional groups present in this compound—the dihydropyridine ring and the N-acetamide moiety—offer numerous opportunities for further chemical transformations and derivatizations. libretexts.orglibretexts.org A systematic exploration of these reactions could lead to a diverse library of novel compounds with potentially interesting biological activities.

The dihydropyridine ring is a versatile functionality. Beyond oxidation to the corresponding pyridine, it can potentially undergo a variety of other reactions. Catalytic hydrogenation would yield the corresponding piperidine (B6355638) derivative, altering the geometry and electronic properties of the molecule. libretexts.org Cycloaddition reactions, where the dihydropyridine could act as either a diene or a dienophile, represent a powerful tool for the construction of more complex polycyclic systems. nih.govacs.org

The N-acetamide group also provides a handle for derivatization. Hydrolysis of the amide bond would provide the corresponding primary amine, which could then be subjected to a wide range of N-functionalization reactions. libretexts.orglibretexts.org Alternatively, the amide nitrogen could be involved in further cyclization reactions, or the acetyl group could be modified.

| Functional Group | Potential Transformation | Resulting Compound Class |

| Dihydropyridine Ring | Catalytic Hydrogenation | 2-(Piperidin-1-yl)acetamide |

| Oxidation | 2-(Pyridin-1(2H)-yl)acetamide | |

| [4+2] Cycloaddition (Diels-Alder) | Fused bicyclic systems | |

| Epoxidation | Dihydropyridine epoxides | |

| N-Acetamide Group | Acid or Base Hydrolysis | 2-(3,6-Dihydropyridin-1(2H)-yl)amine |

| Reduction (e.g., with LiAlH4) | N-Ethyl-3,6-dihydropyridin-1(2H)-amine | |

| Reaction with Lawesson's Reagent | 2-(3,6-Dihydropyridin-1(2H)-yl)ethanethioamide | |

| Alpha-functionalization | α-Substituted acetamide (B32628) derivatives |

Q & A

Q. What are the optimal synthetic routes for 2-(3,6-Dihydropyridin-1(2H)-yl)acetamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including alkylation, amide coupling, and heterocyclic ring formation. For example:

- Step 1: Introduction of substituents via nucleophilic substitution or alkylation (e.g., benzyl or chlorobenzyl groups) .

- Step 2: Amide bond formation using coupling agents like EDC/HOBt or activated esters .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Optimization Strategies:

- Use Design of Experiments (DoE) to minimize trial-and-error approaches. For instance, factorial designs can identify critical parameters (temperature, solvent, catalyst) that maximize yield .

- Computational reaction path searches (e.g., quantum chemical calculations) narrow optimal conditions by predicting transition states and intermediates .

Q. Table 1. Example Reaction Parameters for Pyridine-Acetamide Derivatives

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the dihydropyridine ring and acetamide linkage. For example, acetamide NH protons resonate at δ 10–12 ppm .

- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS [M+H]+ peaks) and fragmentation patterns .

- HPLC: Assess purity (>98% for biological assays) using C18 columns and UV detection at 254 nm .

- X-ray Crystallography: Resolve ambiguous stereochemistry in crystalline derivatives .

Q. Table 2. Representative Analytical Data for Acetamide Derivatives

| Compound Class | 1H NMR (δ, ppm) | MS ([M+H]+) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Pyrido-pyrimidine | 12.50 (NH), 4.12 (SCH2) | 344.21 | 99% | |

| Benzodioxol derivative | 6.01 (CH-5), 2.19 (CH3) | 414.5 | 97% |

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction pathways (e.g., oxidation of the dihydropyridine ring) and predict intermediates .

- Molecular Docking: Screen interactions with enzymes (e.g., phosphodiesterases) using AutoDock Vina. For example, substituents like chlorobenzyl groups enhance binding affinity to hydrophobic pockets .

- DFT Studies: Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions .

Q. What strategies are recommended for resolving contradictions in experimental data related to the biological activity of structurally similar acetamide derivatives?

Methodological Answer:

- Meta-Analysis: Compare datasets from multiple studies (e.g., IC50 values for kinase inhibition) to identify outliers or methodological biases .

- Dose-Response Reproducibility: Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Structural-Activity Relationships (SAR): Use clustering algorithms to group compounds by substituent effects, distinguishing bioactive vs. inert analogs .

Case Study: Discrepancies in IC50 values for pyrido-pyrimidine derivatives were resolved by controlling redox conditions during assays, as the dihydropyridine ring is oxidation-sensitive .

Q. How does the electronic configuration of substituents on the dihydropyridine ring influence the compound's chemical reactivity and pharmacological profile?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Chloro or nitro substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Electron-Donating Groups (EDGs): Methoxy or methyl groups stabilize the dihydropyridine ring, reducing oxidation rates and improving metabolic stability .

- Pharmacological Impact: EWGs like Cl improve target selectivity (e.g., anticancer activity via kinase inhibition), while EDGs like OMe enhance blood-brain barrier penetration for CNS applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.